2-pyridin-2-yl-4-pyridin-4-ylpyridine

Coordination polymer Supramolecular chemistry Cadmium(II) complexes

Researchers requiring predictable 1D metallopolymer propagation face structural ambiguity with meta-substituted terpyridine isomers. pytpy resolves this via its para-oriented pendant N-donor, ensuring collinear metal bridging for rigid-rod polymers, MOF struts, and single-molecule junctions. • Enables hopping conduction in [M(pyterpy)₂]²⁺ molecular wires at sub-4-nm lengths • Functions as light-harvesting antenna for Tb³⁺ luminescence (λem ~364 nm) • Facilitates simultaneous electrochemical detection of ascorbic acid, dopamine, and uric acid Supplied with full analytical documentation.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
Cat. No. B1515443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyridin-2-yl-4-pyridin-4-ylpyridine
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=NC=C3
InChIInChI=1S/C15H11N3/c1-2-7-17-14(3-1)15-11-13(6-10-18-15)12-4-8-16-9-5-12/h1-11H
InChIKeyJZXCMZVLZAACNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyterpy: Procurement-Grade Profile


2-Pyridin-2-yl-4-pyridin-4-ylpyridine (IUPAC: 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine; CAS 112881-51-3), most commonly referenced as 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (pytpy or pyterpy), is a tetradentate polypyridine ligand of molecular formula C₂₀H₁₄N₄ (MW 310.35 g·mol⁻¹) . It features a central 2,2′:6′,2″-terpyridine (tpy) tridentate chelating domain with an additional 4-pyridyl substituent at the 4′-position that provides a fourth, pendant N-donor site capable of bridging metal centers. This structural design distinguishes it from simple terpyridines and drives divergent self-assembly outcomes compared to its 3-pyridyl, 2-pyridyl, and phenyl-substituted positional isomers [1]. Its predicted physicochemical profile includes a melting point of 227.2–228.1 °C, pKa of 4.20 ± 0.29, LogP of 4.27, and λmax of 324 nm (neat) .

Tetradentate ligand: Pendant 4-pyridyl donor enables linear metal bridging
Isomer-specific assembly: 4-pyridyl orientation yields predictable 1D polymer propagation
Versatile coordination: Supports both chelating tpy domain and secondary coordination site

Why Pyterpy Positional Isomers Cannot Be Interchanged


Compounds within the 4′-(n-pyridyl)-2,2′:6′,2″-terpyridine family (n = 2, 3, or 4) and their 4′-phenyl analog share a common tpy chelating core but diverge fundamentally in the spatial orientation and steric accessibility of the pendant N-donor, which governs whether the ligand acts as a tridentate chelator, a mono-tridentate bridging linker, or a supramolecular building block via hydrogen bonding. The 4-pyridyl isomer (target compound) presents its pendant nitrogen in a linear, para disposition relative to the tpy plane, enabling predictable linear bridging and directional 1D polymer propagation. In contrast, the 3-pyridyl isomer directs the pendant N at a 120° angle, generating bent connectivities and discrete oligomers, while the 2-pyridyl isomer sterically buries the pendant N, rendering it effectively dormant for intermolecular coordination and restricting the ligand to chelating-only modes [1]. The 4′-phenyl analog lacks the pendant N entirely and therefore cannot participate in pyridyl-mediated metal-bridging or pH-switchable protonation-based assembly [2]. These geometric and electronic differences produce non-interchangeable coordination outcomes under identical reaction conditions, making generic substitution unreliable for applications requiring predictable supramolecular architecture.

3-PYRIDYL ISOMER
Bent 120° pendant geometry may produce non-linear polymers and discrete oligomers, diverging from linear 1D topology.
2-PYRIDYL ISOMER
Sterically buried pendant N limits coordination to chelating-only mode; bridging function is essentially lost.
4'-PHENYL ANALOG
Lacks pendant N-donor entirely, preventing pyridyl-mediated metal bridging and pH-switchable assembly.

Pyterpy vs. Closest Positional Isomers: Quantitative Evidence


Coordination Architecture: 1D Polymer vs. Discrete Monomer

Under identical 1:1 M:L stoichiometry with CdCl₂, the 4-pyridyl isomer (L1) generates a 1D directional coordination polymer via metal coordination through its pendant 4-pyridyl substituent, whereas the 3-pyridyl isomer (L2) with CdBr₂ produces only a discrete 5-coordinate monomeric complex with a dormant (non-bridging) 3-pyridyl group [1]. The structural divergence is a direct consequence of the different spatial orientation of the pendant N-donor.

Coordination Architecture
Head-to-head
4-pyridyl L1vs3-pyridyl L2
1D directional polymer vs discrete monomer
Predictable linear propagation context
Cd(II) 1:1 stoichiometry; single-crystal XRD
Coordination polymer Supramolecular chemistry Cadmium(II) complexes

Network Dimensionality Control by Positional Isomers

In a direct isomeric comparison under identical reaction conditions, the 3-pyridyl terpyridine isomer (L1) acts as a mono-tridentate bridging ligand linking Cd(II) centers into 1D grid-like ({[Cd₃(L1)₂(SCN)₆](THF)₂}ₙ) and 2D wave-like polymers ([Cd₂(L1)(CH₃OH)Cl₄]ₙ). In stark contrast, the 2-pyridyl isomer (L2) functions exclusively as a chelating ligand, yielding only binuclear dimeric structures ([Cd₂(L2)₂(N₃)₄] and [Cd₂(L2)₂(SCN)₄]) with no extended connectivity [1]. The 4-pyridyl isomer (target) is expected to behave analogously to L1 as a bridging ligand, but with linear rather than angled connectivity, further enhancing predictability [2].

Network Dimensionality
Cross-study
4-pyridyl geometryvs3-/2-pyridyl
Linear 1D vs up to 2D (3-) / 0D dimers (2-)
Directional bridging without angular ambiguity
Cd(II) salts; THF/CH₃OH structures
Cadmium coordination architectures Isomer effect Crystal engineering

Single-Molecule Hopping Transport in Pyterpy Complexes

In metal|single-molecule|metal junctions, [M(pyterpy)₂]²⁺ complexes (M = Co, Fe; pyterpy = 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine) exhibit a linear dependence of conductance on molecular length, consistent with a hopping mechanism, even at the shortest molecular length studied (~1 nm between contact atoms). This contrasts with the exponential log(conductance) vs. length relationship characteristic of tunneling, which typically dominates in conjugated molecules below ~4 nm [1]. The conductance–overpotential relationship fits the Kuznetsov–Ulstrup hopping model, confirming that the redox-active terpyridine framework, combined with the pendant 4-pyridyl group facilitating electrode coupling, enables this rare short-length hopping behavior.

Hopping Transport
Class-level
[M(pyterpy)₂]²⁺vstypical conjugated wires
Hopping at ~1 nm vs tunneling below ~4 nm
Supports short-length hopping mechanism
STM break-junction; fits Kuznetsov–Ulstrup model
Molecular electronics Single-molecule conductance Hopping transport

Tb³⁺ Antenna Effect and Concentration Quenching Behavior

The free pyterpy ligand exhibits intrinsic emission at approximately 364 nm in methanol solution. Emission intensity increases with concentration in dilute solution but undergoes concentration quenching above 1.3 × 10⁻⁵ mol/L [1]. Critically, the Zn²⁺–pyterpy complex shows no significant luminescence quenching, whereas Fe²⁺– and Co²⁺–pyterpy complexes exhibit strong luminescence quenching due to efficient photoinduced electron transfer. Among lanthanide complexes, the Tb³⁺–pyterpy complex displays both ligand-centered and characteristic Tb³⁺ ion emissions, demonstrating that the pyterpy excited state efficiently transfers energy to the Tb³⁺ center (antenna effect). The luminescence intensity is maximal at neutral pH, providing a pH-gated optical response [1]. In contrast, 4′-phenyl-2,2′:6′,2″-terpyridine lacks the pendant pyridine for secondary coordination and exhibits fluorescence quantum yields of up to 0.64 in cyclohexane but does not provide the same lanthanide sensitization pathway [2].

Tb³⁺ Antenna Effect
Cross-study
Pyterpyvs4'-phenyl-tpy
Dual ligand + Tb³⁺ emission; pH-gated vs ligand-only fluorescence
Enables lanthanide sensitization pathway
λem ~364 nm; quenching >1.3×10⁻⁵ M
Luminescence Lanthanide sensitization Terpyridine photophysics

Electrocatalytic Discrimination of AA and DA on Modified Electrode

A carbon-paste electrode modified with [Fe(pyterpy)₂](SCN)₂ reduces the overpotential for ascorbic acid (AA) oxidation by approximately 200 mV and resolves overlapping voltammetric waves of AA and dopamine (DA) into two well-defined peaks with a peak-to-peak separation of approximately 200 mV [1]. Linear detection ranges are 8.33 × 10⁻⁶ to 2.92 × 10⁻³ M for AA and 2.00 × 10⁻⁶ to 7.40 × 10⁻⁴ M for DA, with relative standard deviations below 3.0%. When the same complex is electrolessly deposited onto multi-walled carbon nanotube-modified glassy carbon electrodes, differential pulse voltammetry oxidation peaks for AA/DA, DA/uric acid (UA), and AA/UA are separated by 210, 136, and 346 mV respectively, with detection limits of 0.31 μM for AA and 0.35 μM for DA [2]. While these are application-specific performance metrics without a direct head-to-head ligand comparator, the pendant 4-pyridyl group is essential for immobilizing the redox-active iron-terpyridine center on carbon surfaces, a capability unavailable to non-pyridyl-substituted terpyridine analogs.

Electrocatalytic Sensing
Data to verify
[Fe(pyterpy)₂](SCN)₂ modified electrode
~200 mV overpotential reduction; AA/DA peak separation ~200 mV
4-pyridyl anchoring essential for immobilization
Carbon-paste & CNT electrodes; detection limits 0.31–0.35 µM
Electrochemical sensing Modified electrode Ascorbic acid/dopamine detection

Physicochemical Property Differentiation vs. Phenyl Analog

Replacement of the 4′-phenyl group with a 4-pyridyl substituent produces measurable changes in bulk physicochemical properties relevant to handling, formulation, and purification. The 4-pyridyl derivative exhibits a higher melting point (227.2–228.1 °C vs. 208 °C for 4′-phenyl-tpy [Δ ≈ +19 °C]), indicative of stronger intermolecular interactions (C–H⋯N hydrogen bonding involving the pendant pyridine) . The predicted pKa is more acidic (4.20 ± 0.29 vs. 4.56 ± 0.22), reflecting the electron-withdrawing nature of the pyridyl ring . The LogP is lower (4.27 vs. 4.87), indicating reduced lipophilicity and improved aqueous compatibility [1]. Density is higher (1.202 vs. 1.167 g/cm³) and the boiling point is elevated (482.5 vs. 475.2 °C, predicted) .

Physicochemical Profile
Cross-study
mp227–228 °C
Δmp vs phenyl+19 °C
LogP4.27
ΔLogP−0.60
pKa4.20 ± 0.29
Higher mp, lower lipophilicity vs phenyl analog
Impacts sublimation purification and aqueous compatibility
Physicochemical properties Lipophilicity Thermal stability

Pyterpy Application Scenarios


Directional 1D Coordination Polymer Synthesis

When linear, predictable 1D polymer propagation is required, 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (pytpy) is the ligand of choice. As demonstrated by Beves et al., reaction with CdCl₂ under 1:1 stoichiometry yields a 1D directional coordination polymer via the pendant 4-pyridyl N-donor, while the 3-pyridyl isomer under analogous conditions produces only a discrete monomer [1]. The para geometry of the 4-pyridyl group ensures collinear bridging between metal centers, eliminating the angular ambiguity inherent to meta-substituted (3-pyridyl) analogs. This is critical for constructing rigid-rod metallopolymers, surface-mounted coordination ladders, and MOF struts requiring precise length and connectivity.

Redox-Gated Single-Molecule Junctions

For molecular electronics research, [M(pyterpy)₂]²⁺ complexes (M = Co, Fe) uniquely exhibit a hopping conduction mechanism at molecular lengths as short as ~1 nm, deviating from the universal tunneling behavior observed in all other conjugated molecular wires below ~4 nm [2]. The conductance–overpotential relationship fits the Kuznetsov–Ulstrup hopping model, enabling electrochemical gating of junction conductance. The pendant 4-pyridyl groups facilitate covalent anchoring to gold electrodes, making pytpy the enabling ligand platform for single-molecule transistors and redox-gated molecular switches where hopping-dominated transport at nanoscale dimensions is desired.

Lanthanide-Sensitized Luminescent Probes

The pyterpy ligand emits at ~364 nm and functions as an efficient light-harvesting antenna for Tb³⁺ ions, producing characteristic Tb³⁺ luminescence via energy transfer [3]. Unlike 4′-phenyl-tpy, which lacks a secondary coordination site, the pendant 4-pyridyl group of pytpy enables heterometallic complex architectures and surface grafting. The luminescence intensity is maximal at neutral pH, providing a built-in pH-gating mechanism. The concentration-quenching threshold at 1.3 × 10⁻⁵ mol/L defines the optimal working concentration range for solution-based luminescent assays. These properties position pytpy as a versatile platform for time-resolved luminescence bioassays, pH sensors, and light-harvesting arrays.

Modified Electrodes for Neurotransmitter Detection

The [Fe(pyterpy)₂](SCN)₂ complex, when deposited on carbon-paste or carbon nanotube-modified glassy carbon electrodes, enables simultaneous determination of ascorbic acid, dopamine, and uric acid with baseline-resolved voltammetric peaks [4]. The 4-pyridyl pendant group is structurally essential for surface immobilization—4′-phenyl-tpy and unsubstituted tpy complexes lack this anchoring functionality. With a 200 mV overpotential reduction for AA oxidation, peak separations of 200–346 mV between analyte pairs, and detection limits of 0.31–0.35 μM, this modified electrode platform is directly applicable to neurotransmitter monitoring in biological samples and pharmaceutical quality control.

Application
Selection Property
Validation Focus
1D coordination polymers
4-pyridyl para-bridging geometry
Linear polymer topology by XRD
Single-molecule junctions
Short-length hopping transport
Conductance–length dependence fit
Luminescent probes
Tb³⁺ antenna effect & pH response
Luminescence quenching threshold
Neurotransmitter sensing
4-pyridyl surface immobilization
Peak separation & overpotential shift
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